REACTION_CXSMILES
|
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH2:12])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1.C(N(CC)CC)C>C1(C)C=CC=CC=1>[Br:7][C:8]1[CH:14]=[CH:13][C:11]([NH:12][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])=[C:10]([N+:15]([O-:17])=[O:16])[CH:9]=1
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Name
|
|
Quantity
|
0.32 mL
|
Type
|
reactant
|
Smiles
|
C=C1CC(=O)O1
|
Name
|
|
Quantity
|
900 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0.58 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 h
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CONCENTRATION
|
Details
|
The cooled solution was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the crude product purified by column chromatography on silica gel eluting with 2:1 hexane/EtOAc
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)NC(CC(C)=O)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |